molecular formula C11H14O6 B3021898 3,4,5-Trimethoxyphenylglyoxal hydrate CAS No. 858255-78-4

3,4,5-Trimethoxyphenylglyoxal hydrate

Cat. No.: B3021898
CAS No.: 858255-78-4
M. Wt: 242.22 g/mol
InChI Key: WNXCGXWGPPAKFM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylglyoxal hydrate: is a chemical compound with the molecular formula C11H12O5·H2O and a molecular weight of 242.23 g/mol . It is also known by its IUPAC name, oxo (3,4,5-trimethoxyphenyl)acetaldehyde hydrate . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring and a glyoxal moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions . The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form the corresponding glyoxal derivative. The reaction conditions often include the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of acidic or basic media .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activity

3,4,5-Trimethoxyphenylglyoxal hydrate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O₆, with a molecular weight of approximately 242.23 g/mol. The compound features three methoxy groups attached to a phenyl ring and a glyoxal moiety. It appears as a white to off-white solid and is soluble in organic solvents. Notably, it can cause skin and eye irritation upon contact.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , effectively scavenging free radicals. This suggests potential protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a therapeutic agent against infections .

Anticancer Activity

This compound has garnered attention for its anticancer properties . In vitro studies demonstrate cytotoxic effects on several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound induces apoptosis in these cell lines by increasing caspase activity and altering mitochondrial membrane potential .

Cell LineIC50 Value (μM)Mechanism of Action
HCT-11636Apoptosis induction
HeLa34Apoptosis induction
MCF-7<100Apoptosis induction

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The trimethoxyphenyl group enhances the compound's reactivity towards nucleophilic sites on proteins and enzymes. Notable targets include tubulin and heat shock protein 90 (Hsp90), both critical in cellular processes such as division and stress response.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique characteristics of this compound:

Compound NameStructure FeaturesUnique Characteristics
3-MethoxyphenylglyoxalOne methoxy groupLess potent antioxidant activity
2,4-DimethoxyphenylglyoxalTwo methoxy groupsDifferent reactivity profile
3,4-DimethoxybenzaldehydeSimilar benzaldehyde structureLacks glyoxal moiety
4-HydroxyphenylglyoxalHydroxyl instead of methoxy groupsMore hydrophilic and less stable

The presence of three methoxy groups significantly enhances the compound's reactivity and biological activity compared to similar compounds with fewer methoxy substitutions .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a systematic study involving various derivatives of phenylglyoxal hydrates, several compounds demonstrated promising anticancer activity with IC50 values below 100 μM. The most active derivatives induced significant apoptotic changes in treated cells .
  • Antioxidant Efficacy : A study assessing the antioxidant capacity of various phenolic compounds found that those with multiple methoxy groups exhibited superior radical scavenging abilities compared to their counterparts .
  • Antimicrobial Testing : Preliminary tests showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Properties

IUPAC Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXCGXWGPPAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662983
Record name Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150114-69-5
Record name Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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